2-Amino-2-(3-fluorocyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorocyclobutyl)acetic acid typically involves the reaction of 3-fluorocyclobutanone with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
2-Amino-2-(3-fluorocyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The fluorine atom enhances the compound’s binding affinity and specificity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chlorocyclobutyl)acetic acid
- 2-Amino-2-(3-bromocyclobutyl)acetic acid
- 2-Amino-2-(3-methylcyclobutyl)acetic acid
Uniqueness
2-Amino-2-(3-fluorocyclobutyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding interactions compared to its analogs .
Properties
Molecular Formula |
C6H10FNO2 |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-amino-2-(3-fluorocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-3(2-4)5(8)6(9)10/h3-5H,1-2,8H2,(H,9,10) |
InChI Key |
FTRSGBDURNGJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.